
N-(2-morpholino-2-(thiophen-3-yl)ethyl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
Thiophene-based analogs have been the focus of a growing number of scientists as a potential class of biologically active compounds . The synthesis of thiophene derivatives often involves heterocyclization of various substrates . The condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis, are typical and significant synthetic methods to thiophene derivatives .Scientific Research Applications
Pharmacokinetics and Bioavailability Improvement
Research has focused on the pharmacokinetics and oral bioavailability of sulfonamide derivatives, including those related to N-(2-morpholino-2-(thiophen-3-yl)ethyl)benzenesulfonamide. Studies have investigated systemic clearance, hepatic extraction, and attempts to increase oral bioavailability through prodrug strategies. For instance, morpholine derivatives were evaluated to enhance oral bioavailability with significant improvements observed, suggesting potential for better therapeutic efficacy (R. Stearns et al., 2002).
Anti-Cancer Activity
Synthesis and evaluation of morpholine-substituted benzenesulfonamide derivatives have demonstrated potential anti-cancer activities. Specifically, compounds synthesized for targeting breast cancer have shown promising results in vitro. The molecular docking studies have supported these findings by illustrating favorable interactions with biological targets, indicating these derivatives as potential anti-breast cancer agents (Praveen Kumar et al., 2021).
Pulmonary Applications
The use of morpholino benzenesulfonamide derivatives as phosphatidylinositol 3-kinase inhibitors for the treatment of idiopathic pulmonary fibrosis and cough has been explored. Preliminary in vitro data and ongoing clinical trials highlight their therapeutic potential for pulmonary diseases (P. Norman, 2014).
Antimicrobial and Antituberculosis Activity
New compounds featuring the morpholine and benzenesulfonamide moieties have been synthesized and evaluated for their antimicrobial properties, including activity against Mycobacterium tuberculosis. The structure-activity relationship (SAR) studies suggest that specific moieties contribute to potent antimicrobial effects, providing a basis for further development of these compounds as antimicrobial agents (M. Ghorab et al., 2017).
Enzyme Inhibition for Disease Management
Investigations into the enzyme inhibitory activities of sulfonamides incorporating morpholine have revealed their potential in managing diseases like Alzheimer's and Parkinson's. These compounds have shown moderate to high inhibitory effects on enzymes such as acetylcholinesterase, butyrylcholinesterase, and tyrosinase, which are associated with neurodegenerative and pigmentation disorders (Nabih Lolak et al., 2020).
Mechanism of Action
Target of Action
Related compounds have shown considerable anti-urease and leishmanicidal potential .
Mode of Action
It’s worth noting that related compounds have shown inhibitory effects on urease, with ic50 values in the range of 350–805 μM . This suggests that N-(2-morpholino-2-(thiophen-3-yl)ethyl)benzenesulfonamide might interact with its targets to inhibit their function.
Biochemical Pathways
Given the anti-urease and leishmanicidal potential of related compounds , it’s plausible that this compound could affect pathways related to urease activity and Leishmania proliferation.
Result of Action
Related compounds have shown marked anticancer activities , suggesting that this compound might also have similar effects.
Properties
IUPAC Name |
N-(2-morpholin-4-yl-2-thiophen-3-ylethyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O3S2/c19-23(20,15-4-2-1-3-5-15)17-12-16(14-6-11-22-13-14)18-7-9-21-10-8-18/h1-6,11,13,16-17H,7-10,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIFBZBZDATWMCH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(CNS(=O)(=O)C2=CC=CC=C2)C3=CSC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![5-Phenyl-2-thieno[3,2-d]pyrimidin-4-yl-1,3,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-4,6-dione](/img/structure/B2439771.png)
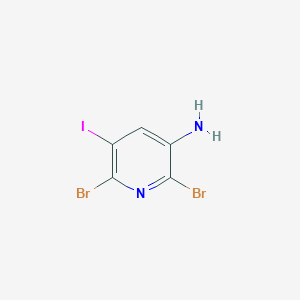
![3-(Dimethylamino)-N-[(4-thiomorpholin-4-yloxan-4-yl)methyl]benzamide](/img/structure/B2439774.png)
![2-Methylpyrazolo[1,5-A]pyrimidine-5,7-diol](/img/structure/B2439775.png)
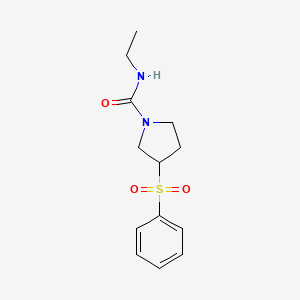
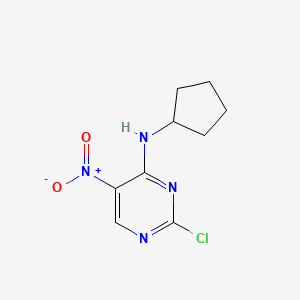
![2-(3-Bromophenyl)-2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]acetic acid](/img/structure/B2439780.png)
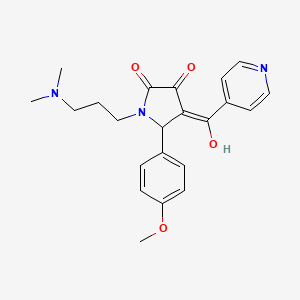

![N-(4-((3-((4-methoxybenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)sulfonyl)phenyl)acetamide](/img/structure/B2439785.png)
![5-((4-(3-Chlorophenyl)piperazin-1-yl)(phenyl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2439787.png)
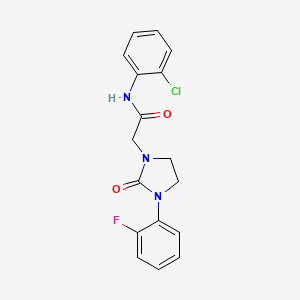
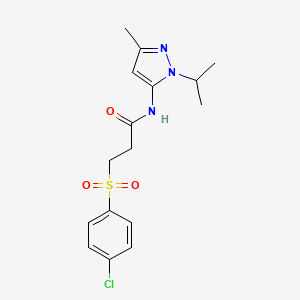
![6-[4-(6-Thiophen-2-ylpyridazin-3-yl)piperazin-1-yl]-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2439792.png)
